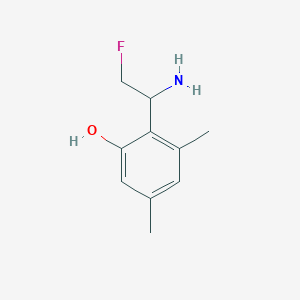
2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol is an organic compound with a unique structure that includes an amino group, a fluoroethyl group, and two methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol typically involves the introduction of the fluoroethyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a suitable phenol precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would likely include steps such as purification through distillation or crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and fluoroethyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group may enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-fluoroethyl)phenol
- 3-(1-Amino-2-fluoroethyl)benzonitrile
- 2-(1-Amino-2-fluoroethyl)-4-bromoaniline
Uniqueness
2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol is unique due to the presence of both the fluoroethyl and dimethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-7(2)10(8(12)5-11)9(13)4-6/h3-4,8,13H,5,12H2,1-2H3 |
InChI Key |
WHSBPOXJCFKRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(CF)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
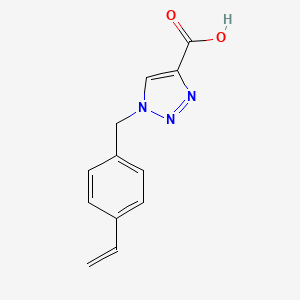
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
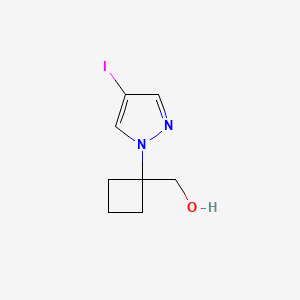
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
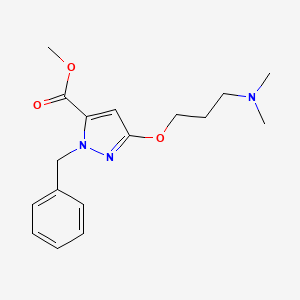
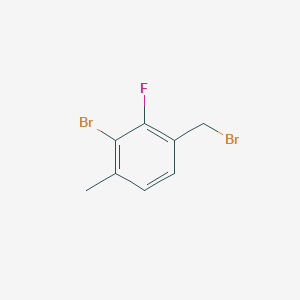
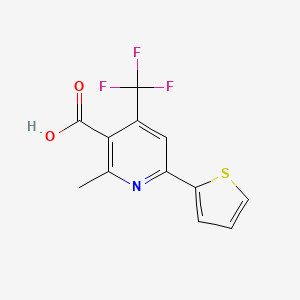
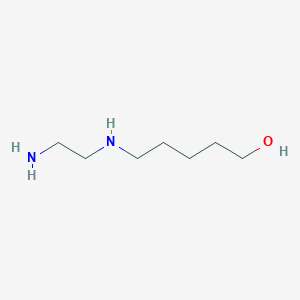
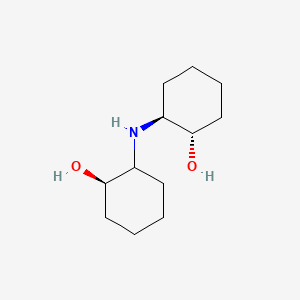
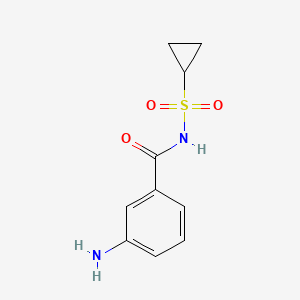
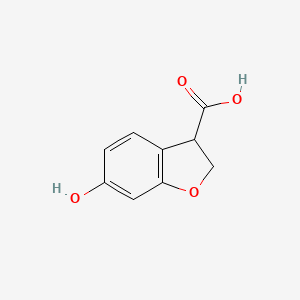
![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
